1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

Description

IUPAC Nomenclature and Systematic Identification

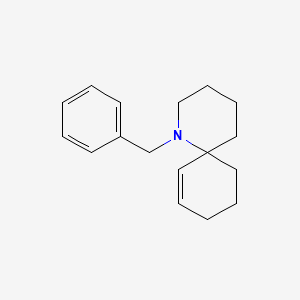

The systematic IUPAC nomenclature of the target compound is 1-benzyl-1-azaspiro[5.5]undec-7-ene, which can be deconstructed to understand its structural components. The prefix "1-aza" indicates nitrogen substitution at position 1 of the core spirocyclic framework. The "spiro[5.5]undec" portion denotes a spirocyclic system consisting of two 6-membered rings sharing a single carbon atom. The "7-ene" suffix identifies a double bond at the 7-position, while "1-(phenylmethyl)" indicates a benzyl substituent attached to the nitrogen atom at position 1.

The compound is registered under two CAS registry numbers: 86817-85-8 and 78877-17-5, reflecting its documentation in chemical databases under slightly different naming conventions. Its molecular formula is C17H23N, corresponding to a molecular weight of 241.3712 g/mol.

Table 1. Chemical Identifiers of 1-Azaspiro[5.5]undec-7-ene, 1-(Phenylmethyl)-

| Parameter | Value |

|---|---|

| IUPAC Name | 1-benzyl-1-azaspiro[5.5]undec-7-ene |

| Synonym | 1-(phenylmethyl)-1-azaspiro[5.5]undec-7-ene |

| CAS Registry Numbers | 86817-85-8; 78877-17-5 |

| Molecular Formula | C17H23N |

| Molecular Weight | 241.3712 g/mol |

| SMILES Notation | C1CCC2(C=C1)CCCCN2Cc1ccccc1 |

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the molecular structure, enabling computational analysis and database searching. The structure features a phenylmethyl group attached to a nitrogen atom that forms part of a piperidine ring, which shares a spiro carbon with a cyclohexene ring.

Molecular Geometry and Spirocyclic Framework Analysis

The molecular architecture of 1-benzyl-1-azaspiro[5.5]undec-7-ene features a distinctive spirocyclic framework characterized by two six-membered rings connected through a single tetrahedral carbon atom, known as the spiro carbon. This quaternary carbon center serves as the junction point between the two ring systems, creating a three-dimensional structure with unique geometric properties.

The first ring is a piperidine (azacyclohexane) containing a nitrogen atom at position 1, which bears a phenylmethyl (benzyl) substituent. The second ring is a cyclohexene with a double bond at position 7, introducing an element of rigidity and planarity into this portion of the molecule. The spiro carbon creates an approximately perpendicular arrangement between the two ring planes, resulting in a three-dimensional structure that differs significantly from fused bicyclic systems.

The presence of the benzyl group attached to the nitrogen atom introduces additional steric factors that influence the overall conformation of the molecule. The phenyl ring adopts an orientation that minimizes steric interactions with the spirocyclic framework. The nitrogen atom at the 1-position exists in a trigonal pyramidal geometry typical of sp³-hybridized nitrogen atoms in cyclic amines.

Table 2. Key Structural Elements of 1-Benzyl-1-azaspiro[5.5]undec-7-ene

| Structural Element | Description |

|---|---|

| Spiro Carbon | Quaternary carbon connecting two 6-membered rings |

| Piperidine Ring | 6-membered heterocycle containing nitrogen at position 1 |

| Cyclohexene Ring | 6-membered carbocycle with a double bond at position 7 |

| Benzyl Group | Phenylmethyl substituent attached to the nitrogen atom |

| Ring Junction | Perpendicular arrangement of the two ring planes |

The cyclohexene portion introduces a degree of planarity around the double bond, with approximate sp² hybridization of the carbon atoms involved in the double bond resulting in bond angles close to 120°. The remaining carbon atoms in both rings typically adopt sp³ hybridization with tetrahedral bond angles near 109.5°.

Conformational Dynamics of the Azaspiro[5.5]undecene Core

The conformational landscape of 1-benzyl-1-azaspiro[5.5]undec-7-ene is governed by the interplay of several structural factors, including ring strain, steric interactions, and electronic effects. The two six-membered rings can adopt different conformations, with their geometric preferences constrained by the shared spiro carbon.

The piperidine ring in azaspiro compounds typically favors a chair conformation, similar to cyclohexane, as this minimizes ring strain and unfavorable non-bonded interactions. However, the presence of the nitrogen atom with its benzyl substituent introduces important modifications to this preference. The nitrogen atom's lone pair can participate in hyperconjugative interactions, and the bulky benzyl group imposes significant steric demands that influence the ring conformation. These factors often lead to slight distortions from the ideal chair geometry, potentially pushing the conformation toward a slight boat or twist-chair arrangement.

The cyclohexene portion exhibits more conformational restriction due to the presence of the double bond, which imposes planarity on four consecutive atoms (the two carbon atoms of the double bond and their immediate neighbors). This typically results in a half-chair conformation for the cyclohexene ring, where the double bond and its adjacent atoms lie approximately in one plane, while the remaining atoms adopt positions that minimize angle strain.

The spiro carbon serves as a fixed pivot point between the two rings, constraining their relative orientations. This unique arrangement creates a molecular system where conformational changes in one ring can potentially influence the geometry of the other, leading to complex conformational dynamics.

Research on related spirocyclic systems suggests that the energetic barriers between different conformations of spiro compounds are often higher than those of monocyclic analogs, due to the additional constraints imposed by the spiro junction. This results in conformational populations that may show temperature dependence, with potential implications for the compound's physical properties and reactivity patterns.

Comparative Analysis with Related Spiro[5.5]undecane Derivatives

A comparative analysis of 1-benzyl-1-azaspiro[5.5]undec-7-ene with structurally related compounds provides valuable insights into how subtle structural variations affect molecular properties. Several analogs share the azaspiro[5.5]undecane core but differ in substitution patterns, degree of saturation, or heteroatom incorporation.

7-Butyl-1-(phenylmethyl)-1-azaspiro[5.5]undec-7-ene (CID 563661) represents a direct derivative featuring an additional butyl substituent at the 7-position adjacent to the double bond. This modification increases the molecular weight to 297.5 g/mol and enhances the lipophilicity of the compound while maintaining the core spirocyclic framework.

The parent 1-azaspiro[5.5]undecane (C10H19N) lacks both the double bond and the benzyl substituent, resulting in a fully saturated ring system with greater conformational flexibility in the second ring. With a molecular weight of 153.26 g/mol, this compound serves as a useful reference point for understanding how unsaturation and N-substitution affect the properties of the azaspiro framework.

Substitution of the nitrogen atom with oxygen in one of the rings leads to compounds like 1-oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl), where the oxygen creates a morpholine-like ring system. This heteroatom substitution significantly alters the electronic properties of the molecule, introducing additional electron density and hydrogen bond acceptor capabilities.

Spiro[5.5]undecane (C11H20) represents the all-carbon analog, lacking any heteroatoms in its structure. With a molecular weight of 152.28 g/mol, this compound provides a baseline for understanding how nitrogen incorporation affects the structural and electronic properties of the spirocyclic framework.

Table 3. Comparison of 1-Benzyl-1-azaspiro[5.5]undec-7-ene with Related Spirocyclic Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-Benzyl-1-azaspiro[5.5]undec-7-ene | C17H23N | 241.37 | N-benzyl group, double bond at position 7 |

| 7-Butyl-1-(phenylmethyl)-1-azaspiro[5.5]undec-7-ene | C21H31N | 297.50 | Additional butyl group at position 7 |

| 1-Azaspiro[5.5]undecane | C10H19N | 153.26 | Fully saturated rings, unsubstituted nitrogen |

| 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl) | C16H23NO | 245.37 | Oxygen substitution in one ring |

| Spiro[5.5]undecane | C11H20 | 152.28 | No heteroatoms, fully saturated carbon framework |

The introduction of the double bond in 1-benzyl-1-azaspiro[5.5]undec-7-ene significantly impacts the conformational landscape compared to saturated analogs. The planarity imposed by the double bond restricts ring flexibility and introduces potential sites for chemical transformations, including addition reactions and potential conjugation effects.

The nitrogen atom in the azaspiro core serves as a key feature across several derivatives, providing a basic site and a point for further functionalization. The nature of the nitrogen substituent (hydrogen, benzyl, or other groups) significantly influences the basicity, nucleophilicity, and steric environment around this heteroatom, with consequent effects on molecular recognition properties and reactivity patterns.

Properties

IUPAC Name |

1-benzyl-1-azaspiro[5.5]undec-10-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAGQNWBLGYSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000107 | |

| Record name | 1-Benzyl-1-azaspiro[5.5]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86817-85-8, 78877-17-5 | |

| Record name | 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086817858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1-azaspiro[5.5]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- typically involves multi-step organic reactions starting from suitable cyclic amine and alkene precursors. The key steps often include:

- Formation of the spirocyclic ring system through intramolecular cyclization.

- Introduction of the phenylmethyl (benzyl) substituent on the nitrogen atom.

- Control of stereochemistry and ring size to obtain the 5.5 spirocyclic framework.

These reactions usually require anhydrous conditions, inert atmosphere (nitrogen), and use of dry solvents such as dichloromethane, tetrahydrofuran, or toluene to avoid side reactions and moisture sensitivity.

Specific Preparation Methodology

A typical preparation route involves:

Step 1: Formation of the Spirocyclic Amine Core

Starting from a cyclic amine precursor, an alkene or aldehyde intermediate is introduced. The spirocyclic framework is constructed via intramolecular nucleophilic attack or cyclization reactions under controlled temperature and solvent conditions.

Step 2: Benzylation of the Nitrogen

The nitrogen atom of the spirocyclic amine is alkylated using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions to introduce the 1-(phenylmethyl) substituent.

Step 3: Purification and Characterization

The crude product is purified using flash column chromatography on silica gel, often with gradients of ethyl acetate and hexane. Characterization is performed by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Experimental Conditions and Reagents

| Parameter | Details |

|---|---|

| Atmosphere | Nitrogen (inert) |

| Solvents | Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), toluene, ethanol, methanol |

| Temperature | Room temperature to moderate heating (up to 130 °C for some steps) |

| Alkylating Agent | Benzyl chloride or benzyl bromide |

| Base | Commonly used bases include triethylamine, potassium carbonate, or sodium hydride |

| Purification | Flash column chromatography on silica gel using EtOAc-hexane mixtures |

| Characterization Techniques | 1H NMR, 13C NMR, IR spectroscopy, HRMS |

Representative Reaction Scheme (Conceptual)

- Starting cyclic amine + alkene/aldehyde → spirocyclic intermediate

- Spirocyclic intermediate + benzyl halide + base → 1-(phenylmethyl) substituted azaspiro compound

- Purification → pure 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

Detailed Research Findings

- The synthesis demands strict exclusion of moisture and oxygen to prevent side reactions, especially during the cyclization and benzylation steps.

- Use of strong bases and controlled addition of benzyl halide ensures selective N-alkylation without over-alkylation or ring opening.

- The spirocyclic ring size (5.5) is achieved by carefully selecting the length of carbon chains in the starting materials and reaction conditions.

- Purification by silica gel chromatography typically yields the compound as a colorless to pale yellow solid with high purity.

- Analytical data confirm the structure:

Data Table Summary of Preparation Parameters

| Step | Reagents/Conditions | Outcome / Notes |

|---|---|---|

| Spirocyclization | Cyclic amine + aldehyde/alkene, inert atmosphere, anhydrous solvent | Formation of spirocyclic amine intermediate |

| Benzylation | Benzyl chloride/bromide, base (e.g., triethylamine), room temp | Introduction of 1-(phenylmethyl) group |

| Purification | Silica gel chromatography, EtOAc-hexane gradient | Pure compound isolation |

| Characterization | 1H NMR, 13C NMR, IR, HRMS | Structural confirmation |

Chemical Reactions Analysis

Hydrogenolytic Deprotection

The benzyl (phenylmethyl) group on the nitrogen atom serves as a protective group removable via catalytic hydrogenation . This reaction proceeds under standard hydrogenolysis conditions:

| Conditions | Catalyst | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | Ethanol | 25°C | 85% | 1-azaspiro[5.5]undec-7-ene |

This deprotection enables subsequent functionalization at the exposed secondary amine position .

Oxidation Reactions

The exocyclic double bond undergoes selective oxidation to form ketone derivatives. A documented transformation yields 1-(phenylmethyl)-1-azaspiro[5.5]undec-7-en-9-one :

| Oxidizing Agent | Solvent | Reaction Time | Yield | Product Structure |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | H₂O/THF | 6 hr | 72% | Spirocyclic ketone with C=O at C9 |

Characterization data for the ketone derivative includes:

Electrophilic Addition

The electron-rich double bond participates in halohydrin formation, though specific data for the phenylmethyl derivative requires extrapolation from similar systems:

| Reagent | Product | Stereoselectivity | Reference |

|---|---|---|---|

| Br₂/H₂O | Bromohydrin adduct | Anti-addition | |

| HOCl | Chlorohydrin | Syn-preference |

Synthetic Utility in Alkaloid Frameworks

The 1-azaspiro[5.5]undecane core serves as a strategic intermediate for histrionicotoxin analogs. Key transformations include :

-

Reductive Amination : Introduces side chains at C7

-

Cross-Coupling : Suzuki reactions at functionalized positions

-

Protection/Deprotection Sequences : Enables selective derivatization

A representative synthetic pathway:

text1-(Phenylmethyl)-1-azaspiro[5.5]undec-7-ene │ ├─H₂/Pd/C → 1-Azaspiro[5.5]undec-7-ene │ └─mCPBA → Epoxide derivative (unstable intermediate) │ └─Ring-opening → Amino alcohol products

Scientific Research Applications

Introduction to 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- is a compound with potential applications across various fields, particularly in medicinal chemistry and biological research. Its unique structural properties make it a candidate for further investigation in therapeutic contexts, including pain management and neurological disorders.

Medicinal Chemistry

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- has shown promise in the development of new analgesics and neuroprotective agents. Research indicates that compounds with similar spirocyclic structures can interact with neurotransmitter systems, potentially leading to effective treatments for pain and anxiety disorders.

Case Study: Pain Models

A study conducted on pain models demonstrated that derivatives of 1-Azaspiro(5.5)undec-7-ene exhibited significant analgesic effects comparable to established medications. The mechanism of action appears to involve modulation of pain pathways in the central nervous system, suggesting its utility as a lead compound in drug development.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interactions with specific receptors involved in neural signaling pathways could provide insights into neuroprotective strategies.

Case Study: Neuroprotective Effects

Research has indicated that 1-Azaspiro(5.5)undec-7-ene can reduce neuroinflammation and promote neuronal survival in vitro. These findings highlight its potential as a therapeutic agent in conditions characterized by neuroinflammation.

Synthetic Chemistry

In synthetic chemistry, 1-Azaspiro(5.5)undec-7-ene serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, which can lead to the development of novel compounds with tailored biological activities.

Synthetic Pathways

The synthesis of 1-Azaspiro(5.5)undec-7-ene can be achieved through several methodologies, including:

- Cyclization Reactions : Utilizing amines and carbonyl compounds.

- Functionalization Techniques : Employing electrophilic aromatic substitution to introduce diverse functional groups.

Mechanism of Action

The mechanism by which 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used. For example, in medicinal applications, it may bind to a receptor and alter its activity, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1-Azaspiro Compounds

Key Observations :

- Ring Size : The [5.5] spiro system in the target compound provides greater conformational rigidity compared to smaller spirocycles (e.g., [4.4] or [4.5]), influencing binding to biological targets .

- Substituents : The N-benzyl group enhances steric bulk and aromatic interactions, contrasting with hydroxyl or alkyl chains in HTX derivatives .

- Heteroatom Variation : Replacement of nitrogen with sulfur (e.g., 1-thia-5-azaspiro) alters electronic properties and reactivity .

Key Insights :

- Catalysis : Mercury-based methods (e.g., Hg(OTf)₂) enable one-step spirocycle formation but face environmental and safety challenges .

- Biomimetic Approaches : Carbohydrate-derived syntheses mimic natural biosynthetic pathways but are resource-intensive .

- Radical Chemistry : SmI₂-mediated ring expansions improve yields (15% vs. 5% in prior methods) but require precise radical control .

Biological Activity

1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- is a compound with the molecular formula and a molecular weight of 255.38 g/mol. This compound belongs to a class of azaspiro compounds that have garnered attention for their potential biological activities, including effects on various biological systems.

The biological activity of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential as a TRPM8 antagonist , which may play a role in pain modulation and thermosensation. The TRPM8 channel is known to be involved in cold sensation and nociception, making it a target for pain relief therapies .

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological properties:

- Antinociceptive Effects : Studies have shown that derivatives of azaspiro compounds can reduce pain responses in animal models, suggesting potential applications in analgesia .

- Antidepressant Activity : Some studies suggest that similar compounds may exhibit antidepressant-like effects in behavioral tests, indicating possible neuroprotective properties .

Case Studies

Several case studies have explored the effects of 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- on different biological systems:

- Pain Models : In rodent models, administration of this compound demonstrated significant reductions in pain sensitivity compared to control groups, indicating its efficacy as a potential analgesic agent.

- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Biological Activity

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| 1-Azaspiro(5.5)undec-7-ene | Moderate | Effective against TRPM8 |

| Variants with different substituents | Variable | Altered binding affinity and efficacy |

Q & A

Basic: What are the common synthetic routes for 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-, and how are the products characterized?

Methodological Answer:

A widely reported synthesis involves the condensation of 4-oxo-1-phenylcyclohexanecarbonitrile with substituted amines or nitriles under acidic or basic conditions. For example, refluxing 4-oxo-1-phenylcyclohexanecarbonitrile with a phenylmethylamine derivative in ethanol, catalyzed by p-toluenesulfonic acid, yields the target compound with ~82% efficiency after recrystallization (DMF/EtOH) . Characterization relies on IR spectroscopy (C=O stretch at ~1636 cm⁻¹, nitrile peaks at ~2208 cm⁻¹), ¹H/¹³C NMR (sp³ hybridized carbons at δ 31–44 ppm, aromatic protons at δ 7.2–7.6 ppm), and mass spectrometry (m/z 400 [M⁺]) . Elemental analysis (C, H, N, S) is critical for purity validation .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.6 ppm, multiplet) and exchangeable NH protons (δ 8.4–10.2 ppm). Spirocyclic CH₂ groups appear as multiplet signals (δ 2.0–2.5 ppm) .

- ¹³C NMR : Confirms sp³ carbons in the spiro system (δ 31–44 ppm), carbonyl carbons (δ ~164 ppm), and nitrile carbons (δ ~116–121 ppm) .

- IR Spectroscopy : Detects carbonyl (1636–1652 cm⁻¹) and nitrile (2208–2209 cm⁻¹) functional groups .

- Mass Spectrometry (EI) : Provides molecular ion peaks (e.g., m/z 400 [M⁺]) and fragmentation patterns .

Advanced: How does the base-catalyzed recyclization of this compound proceed, and what factors influence product distribution?

Methodological Answer:

Under basic conditions (e.g., aqueous KOH), 1-Azaspiro(5.5)undec-7-ene derivatives undergo recyclization via ring-opening and reclosure mechanisms. For example, treatment with dimethyl sulfate introduces methylthio groups, forming 1,5-diazaspiro[5.5]undec-2-ene derivatives . Key factors include:

- Base strength : Stronger bases (e.g., NaOH vs. KOH) may alter reaction kinetics and regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization .

- Substituent effects : Electron-withdrawing groups on the phenyl ring stabilize transition states, directing product formation .

Advanced: What strategies enable stereochemical control during the synthesis of spirocyclic derivatives?

Methodological Answer:

Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis . For instance, the use of (S)-1-phenylethylamine as a chiral directing group in spirocyclic aminonitrile precursors enforces specific configurations at the spiro center, as seen in the synthesis of (–)-perhydrohistrionicotoxin derivatives . Low-temperature reactions (e.g., –78°C) and steric hindrance from bulky substituents (e.g., tert-butyl groups) further enhance enantiomeric excess (ee) .

Advanced: How can multi-component reactions (MCRs) streamline the synthesis of functionalized azaspiro compounds?

Methodological Answer:

MCRs, such as the condensation of 1,2,3-trimethoxybenzene , isobutyraldehyde, and nitriles in concentrated H₂SO₄, enable rapid assembly of 2-azaspiro[5.5]undecanes . Advantages include:

- Atom economy : Simultaneous formation of multiple bonds reduces step count.

- Diverse substitution : Varying nitriles (e.g., aryl, alkyl) introduces functional groups (e.g., cyano, keto) at specific positions .

- Mechanistic flexibility : Acid-catalyzed pathways may involve iminium ion intermediates or radical-based cyclization .

Advanced: What recent advancements exist in the aminomethylation of azaspiro compounds?

Methodological Answer:

Aminomethylation via sequential reactions with primary amines and excess formaldehyde introduces sp³-hybridized nitrogen centers. For example, reacting 4-imino-3-azaspiro[5.5]undecane derivatives with formaldehyde yields 3,7-diazaspiro[bicyclo[3.3.1]nonane] analogs . Critical parameters include:

- pH control : Neutral to slightly acidic conditions prevent over-alkylation.

- Solvent choice : Ethanol or THF balances solubility and reactivity .

- Temperature : Mild heating (40–60°C) optimizes imine formation without side reactions .

Basic: How are impurities or byproducts identified and quantified in azaspiro compounds?

Methodological Answer:

- HPLC with UV detection : Resolves impurities using C18 columns (e.g., Chromolith) and gradient elution (acetonitrile/water + 0.1% TFA) .

- LC-MS : Identifies low-abundance byproducts (e.g., m/z 658 [M+H]⁺ for fluorinated derivatives) .

- TLC monitoring : Silica gel plates with CHCl₃/CH₃OH (10:1) eluent track reaction progress .

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-donating groups (e.g., –OCH₃): Enhance nucleophilicity at the spiro nitrogen, accelerating alkylation but risking over-reaction .

- Electron-withdrawing groups (e.g., –NO₂): Stabilize intermediates in cyclization reactions but may reduce solubility in polar solvents .

- Steric effects : Ortho-substituted phenyl groups hinder recyclization by destabilizing planar transition states .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid heat/sparks due to flammability risks .

- Waste disposal : Neutralize acidic/byproduct solutions with NaHCO₃ before aqueous disposal .

Advanced: What computational or modeling approaches support the design of azaspiro-based inhibitors?

Methodological Answer:

- Docking studies : Predict binding affinities to targets like Pfmrk kinase using AutoDock Vina .

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to explain stereochemical outcomes .

- MD simulations : Assess conformational flexibility of spiro rings in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.